Cas no 620113-73-7 (CCG-63808)

CCG-63808 structure
Nom du produit:CCG-63808
Numéro CAS:620113-73-7
Le MF:C25H15N4O2FS
Mégawatts:454.4756
MDL:MFCD04167973
CID:836623
PubChem ID:5948316
CCG-63808 Propriétés chimiques et physiques
Nom et identifiant
-
- (E)-2-(Benzo[d]thiazol-2-yl)-3-(2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile
- alpha-[[2-(4-Fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene]-2-benzothiazoleacetonitrile
- CCG-63808
- (E)-2-(benzo[d]thiazol-2-yl)-3-(2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3...
- AC1NZYA1
- CCG 63808
- CHEMBL1604848
- HMS1804O11
- MolPort-000-250-457
- STK704875
- STOCK4S-48272
- UNII-SAU68994A6
- DTXSID70211065
- Q27075775
- DA-72015
- AKOS001693904
- 2-BENZOTHIAZOLEACETONITRILE, .ALPHA.-((2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO(1,2-A)PYRIMIDIN-3-YL)METHYLENE)-
- 620113-73-7
- BRD-K68474505-001-01-9
- 2-BENZOTHIAZOLEACETONITRILE, ALPHA-((2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO(1,2-A)PYRIMIDIN-3-YL)METHYLENE)-
- DTXCID70133556
- GTPL8725
- NCGC00101423-01
- HY-70075
- SAU68994A6
- AC-36388
- F82212
- (E)-2-(1,3-benzothiazol-2-yl)-3-(2-(4-fluorophenoxy)-9-methyl-4-oxopyrido(1,2-a)pyrimidin-3-yl)prop-2-enenitrile
- (2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
- (E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
- MS-28266
-
- MDL: MFCD04167973
- Piscine à noyau: InChI=1S/C25H15FN4O2S/c1-15-5-4-12-30-22(15)29-23(32-18-10-8-17(26)9-11-18)19(25(30)31)13-16(14-27)24-28-20-6-2-3-7-21(20)33-24/h2-13H,1H3/b16-13+
- La clé Inchi: IPZHFKHGSYRBNT-DTQAZKPQSA-N
- Sourire: N#C/C(C1=NC2=CC=CC=C2S1)=C\C3=C(N=C4C(C)=CC=CN4C3=O)OC5=CC=C(C=C5)F
Propriétés calculées
- Qualité précise: 454.09015
- Masse isotopique unique: 454.08997507g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 33
- Nombre de liaisons rotatives: 4
- Complexité: 1030
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.6
- Surface topologique des pôles: 107Ų
Propriétés expérimentales
- Dense: 1.37
- Point d'ébullition: 534.5°C at 760 mmHg
- Point d'éclair: 277°C
- Indice de réfraction: 1.695
- Le PSA: 78.58
- Le LogP: 5.60818
CCG-63808 Informations de sécurité
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
CCG-63808 PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027982-10mg |
CCG-63808,99% |
620113-73-7 | 99% | 10mg |
¥1692 | 2024-05-22 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C126096-50mg |
CCG-63808 |
620113-73-7 | ≥99% | 50mg |
¥2350.90 | 2023-09-03 | |
MedChemExpress | HY-70075-50mg |
CCG-63808 |
620113-73-7 | ≥98.0% | 50mg |
¥2558 | 2024-04-18 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C878164-10mg |
CCG-63808 |
620113-73-7 | ≥97% | 10mg |
¥1,168.20 | 2022-09-02 | |
Matrix Scientific | 096062-250mg |
(E)-2-(Benzo[d]thiazol-2-yl)-3-(2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile, 95+% |
620113-73-7 | 95+% | 250mg |
$1361.00 | 2023-09-08 | |
DC Chemicals | DC9613-250 mg |
CCG-63808 |
620113-73-7 | >98% | 250mg |
$600.0 | 2022-03-01 | |
ChemScence | CS-0041-10mg |
CCG-63808 |
620113-73-7 | ≥97.0% | 10mg |
$198.0 | 2022-04-27 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C878164-50mg |
CCG-63808 |
620113-73-7 | ≥97% | 50mg |
¥1,949.40 | 2022-09-02 | |
Ambeed | A498604-50mg |
Ccg-63808 |
620113-73-7 | 99+% | 50mg |
$511.0 | 2025-02-22 | |
DC Chemicals | DC9613-250mg |
CCG-63808 |
620113-73-7 | >98% | 250mg |
$600.0 | 2023-09-15 |
CCG-63808 Littérature connexe
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
620113-73-7 (CCG-63808) Produits connexes
- 620112-78-9(CCG-63802)
- 5273-75-6(2-(sulfanylmethyl)benzene-1,4-diol)
- 2228704-39-8(1-2-(3,4-dichlorophenyl)ethylcyclopropan-1-amine)
- 1261451-42-6(2,3,2',5'-Tetrafluorobiphenyl)
- 2138024-21-0(2-{1-(tert-butoxy)carbonyl-6-methoxy-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}acetic acid)
- 909186-38-5(3-(4-Chlorophenyl)morpholine)
- 2227672-49-1(1-propyl-2-(pyridin-2-yl)pyrrolidin-3-amine)
- 1396802-42-8(N'-{1-(furan-3-carbonyl)piperidin-4-ylmethyl}-N-(1,2-oxazol-3-yl)ethanediamide)
- 2442565-22-0((R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride)
- 1806914-80-6(2-Bromo-3-(difluoromethyl)-4-nitropyridine-6-carboxylic acid)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:620113-73-7)CCG-63808

Pureté:99%
Quantité:50mg
Prix ($):292.0
atkchemica
(CAS:620113-73-7)CCG-63808

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête